Calyciphylline A

Description

Properties

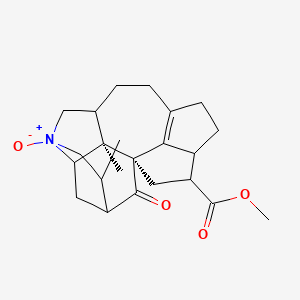

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |

InChI |

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1 |

InChI Key |

DLTJWHRTAHFESH-VNBNSAHGSA-N |

Isomeric SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-] |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Calyciphylline A from Daphniphyllum calycinum

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Daphniphyllum calycinum, a plant utilized in traditional Chinese medicine, is a rich source of structurally complex and biologically active alkaloids. Among these, Calyciphylline A and its analogues represent a significant subclass of Daphniphyllum alkaloids, characterized by intricate polycyclic skeletons. These compounds have garnered substantial interest from the scientific community for their potential therapeutic applications and as challenging targets for total synthesis. This technical guide provides a comprehensive overview of the methodologies for the isolation of Calyciphylline A from the plant material of D. calycinum, drawing upon established protocols for the separation of related alkaloids from this species.

The isolation process is a multi-step procedure involving initial extraction of the crude alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The structural elucidation of the isolated compounds is typically achieved through a combination of spectroscopic techniques.

Experimental Protocols

The following protocols are a composite of methodologies reported for the isolation of various alkaloids from Daphniphyllum calycinum and represent a robust approach for the targeted isolation of Calyciphylline A.

1. Extraction of Total Alkaloids:

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material (e.g., leaves, stems, roots, or twigs).

-

Materials:

-

Dried, powdered Daphniphyllum calycinum plant material.

-

95% Ethanol (EtOH)

-

2% Hydrochloric acid (HCl)

-

Ammonia (B1221849) water (NH₃·H₂O)

-

Chloroform (B151607) (CHCl₃)

-

Rotary evaporator

-

pH meter

-

-

Procedure:

-

The powdered plant material is exhaustively extracted with 95% EtOH at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

The residue is suspended in 2% HCl and filtered. The acidic solution is then washed with CHCl₃ to remove non-alkaloidal components.

-

The pH of the acidic aqueous layer is adjusted to 9-10 with ammonia water.

-

The alkaline solution is then extracted with CHCl₃. The combined chloroform extracts contain the total alkaloids.

-

The CHCl₃ extract is washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield the crude total alkaloids.

-

2. Chromatographic Separation and Purification:

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves a combination of column chromatography over different stationary phases.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh)

-

Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) (e.g., 100:0 to 80:20 v/v).

-

Procedure: The crude alkaloids are adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Further Purification (Neutral Alumina (B75360) Column Chromatography):

-

Stationary Phase: Neutral alumina

-

Mobile Phase: A gradient of n-hexane and acetone, often with a small amount of ethanediamine.

-

Procedure: Fractions enriched with the target compound are further purified on a neutral alumina column. This step is effective in separating alkaloids with different polarities.

-

-

Final Purification (Sephadex LH-20 Column Chromatography):

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Methanol (MeOH) or a mixture of CHCl₃/MeOH (e.g., 1:1 v/v).

-

Procedure: The final purification step often employs size-exclusion chromatography on Sephadex LH-20 to remove minor impurities, yielding the pure Calyciphylline A.

-

3. Structural Elucidation:

The structure of the isolated Calyciphylline A is confirmed by a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) are used to elucidate the detailed structure and stereochemistry of the molecule.

Data Presentation

The following tables summarize the type of quantitative data that would be collected during the isolation and characterization of Calyciphylline A.

| Table 1: Extraction and Fractionation Yields | |

| Parameter | Value |

| Starting Plant Material (kg) | Specify Value |

| Crude Alkaloid Extract (g) | Specify Value |

| Yield of Crude Alkaloids (%) | Calculate from above values |

| Weight of Purified Calyciphylline A (mg) | Specify Value |

| Overall Yield of Calyciphylline A (%) | Calculate from above values |

| Table 2: Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calyciphylline N) | |

| Technique | Data |

| HRESIMS | m/z 370.2375 [M + H]⁺ (Calculated for C₂₃H₃₂NO₃, 370.2377)[1] |

| IR (cm⁻¹) | 3420 (hydroxyl), 1733 (ester carbonyl)[1] |

| ¹H NMR (CDCl₃, MHz) | Refer to published data for specific chemical shifts and coupling constants.[1] |

| ¹³C NMR (CDCl₃, MHz) | Refer to published data for specific chemical shifts. Key signals include one ester carbonyl, three sp² quaternary carbons, three sp³ quaternary carbons, five sp³ methines, eight sp³ methylenes, one methoxy, and two methyls.[1] |

Visualizations

Caption: Workflow for the isolation and identification of Calyciphylline A.

Caption: Logical flow of the multi-step chromatographic purification process.

References

The Intricate Biological Activities of Calyciphylline A-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A-type alkaloids, a significant subclass of the structurally complex Daphniphyllum alkaloids, have emerged as a focal point of intensive research due to their diverse and potent biological activities. Isolated primarily from plants of the Daphniphyllum genus, these intricate molecules possess a unique and challenging chemical architecture that has intrigued synthetic chemists and pharmacologists alike. This technical guide provides an in-depth exploration of the multifaceted biological activities of Calyciphylline A-type alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Activities of Calyciphylline A-Type Alkaloids

Calyciphylline A-type alkaloids and their related Daphniphyllum counterparts have demonstrated a broad spectrum of biological effects, including cytotoxic, anti-HIV, anti-inflammatory, and neurotrophic activities. The following sections delve into the specifics of these activities, supported by available quantitative data.

Cytotoxic Activity

Several Daphniphyllum alkaloids, including those with structural similarities to the Calyciphylline A-type, have exhibited notable cytotoxicity against various cancer cell lines. This activity suggests their potential as lead compounds for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids

| Alkaloid | Cell Line | Activity | IC50 Value | Reference |

| Daphnezomine W | HeLa | Moderate Cytotoxicity | 16.0 µg/mL | [1] |

| Secodaphnane-type alkaloid | HeLa | Weak Cytotoxicity | 31.9 µM | - |

| Daphniyunnine D | P-388 | Cytotoxicity | 3.0 µM | - |

| Daphniyunnine D | A-549 | Cytotoxicity | 0.6 µM | - |

Anti-HIV Activity

A dimeric Calyciphylline A-type alkaloid, logeracemin A, has demonstrated significant inhibitory activity against the Human Immunodeficiency Virus (HIV). This finding opens avenues for the exploration of this class of alkaloids in the development of new antiretroviral therapies.[2]

Table 2: Anti-HIV Activity of Logeracemin A

| Alkaloid | Activity | EC50 Value | Selectivity Index (SI) | Reference |

| Logeracemin A | Anti-HIV | 4.5 ± 0.1 µM | 6.2 | [2][3][4] |

Anti-inflammatory Activity

Certain Daphniphyllum alkaloids have shown promising anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB and TGF-β pathways. While specific IC50 values for Calyciphylline A-type alkaloids in anti-inflammatory assays are not yet widely reported, the observed inhibitory activities suggest a promising area for further investigation.

Neurotrophic and Neuroprotective Activities

The neurotrophic and neuroprotective potential of Daphniphyllum alkaloids represents another exciting frontier. Reports have indicated that some of these compounds may possess neuroprotective properties, although quantitative data and detailed mechanistic studies for Calyciphylline A-type alkaloids are still emerging.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some Daphniphyllum alkaloids are reported to exhibit anti-tubulin polymerization activity, a mechanism shared by successful anticancer drugs. This suggests that Calyciphylline A-type alkaloids could also be investigated for their potential to interfere with microtubule formation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the biological activities of Calyciphylline A-type alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., HeLa, P-388, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-HIV Assay (Syncytium Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit HIV-induced cell fusion (syncytium formation).

-

Cell Co-culture: Co-culture HIV-infected cells (e.g., H9/IIIB) with uninfected target cells (e.g., C8166) in a 96-well plate.

-

Compound Treatment: Add various concentrations of the test alkaloid and controls (e.g., AZT as a positive control).

-

Incubation: Incubate the plate for a specified period to allow for syncytium formation.

-

Syncytium Counting: Observe and count the number of syncytia (multinucleated giant cells) in each well under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of syncytium formation compared to the untreated control and determine the EC50 value, the concentration of the compound that inhibits syncytium formation by 50%.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with the test alkaloid for a defined pre-incubation period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the percentage of inhibition of NF-κB activity by the test compound.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized tubulin.

-

Compound Addition: Add the test alkaloid or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways

The biological activities of Calyciphylline A-type alkaloids are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many of these alkaloids are still under investigation, some key pathways have been implicated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The binding of TGF-β to its receptor complex initiates a signaling cascade that involves the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of this pathway is a potential therapeutic strategy, and some Daphniphyllum alkaloids have been shown to have inhibitory effects.

Conclusion

Calyciphylline A-type alkaloids represent a promising class of natural products with a diverse array of biological activities. Their demonstrated cytotoxic and anti-HIV effects, coupled with emerging evidence of their anti-inflammatory and neurotrophic potential, underscore their significance as a source of novel therapeutic leads. This technical guide provides a foundational overview of their biological activities, supported by available quantitative data and standardized experimental protocols. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these complex and fascinating molecules, paving the way for the development of new and effective treatments for a range of human diseases.

References

- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Logeracemin A, an anti-HIV Daphniphyllum alkaloid dimer with a new carbon skeleton from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Unraveling of a Complex Alkaloid: A Technical Guide to the Structure Elucidation and Spectroscopy of Calyciphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are renowned for their complex, polycyclic architectures, which have intrigued and challenged synthetic chemists for decades. Calyciphylline A, first isolated from the leaves of Daphniphyllum calycinum, possesses a unique fused-hexacyclic ring system that sets it apart.[1] The intricate stereochemistry and dense functionalization of Calyciphylline A make its structural elucidation a formidable task, relying on a synergistic application of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and spectroscopic data that were pivotal in deciphering the complex structure of Calyciphylline A.

Isolation of Calyciphylline A

The isolation of Calyciphylline A from its natural source, Daphniphyllum calycinum, is a multi-step process involving extraction and chromatography. The general workflow for the isolation of Daphniphyllum alkaloids is outlined below.

Experimental Protocols

Plant Material Extraction:

-

The dried and powdered leaves of Daphniphyllum calycinum are subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

Acid-Base Partitioning:

-

The methanol extract is suspended in an aqueous acidic solution (e.g., 3% tartaric acid) and partitioned with a nonpolar organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with a base such as sodium carbonate (Na2CO3).

-

The liberated free-base alkaloids are then extracted from the aqueous layer using a chlorinated solvent, most commonly chloroform (B151607) (CHCl3).

Chromatographic Purification:

-

The crude alkaloid fraction obtained from the chloroform extract is subjected to a series of chromatographic separations.

-

Initial separation is typically performed using column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography.

-

Final purification to yield Calyciphylline A as a pure compound is often achieved through high-performance liquid chromatography (HPLC), frequently on a reversed-phase column.

Structure Elucidation via Spectroscopy

The determination of the intricate molecular structure of Calyciphylline A was accomplished through the comprehensive analysis of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Experimental Protocols:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization Method: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like alkaloids, as it is a soft ionization method that minimizes fragmentation.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Presentation:

| Spectroscopic Technique | Observed Value | Inferred Information |

| HRMS (ESI-TOF) | Data not available in search results | Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. |

| IR (KBr) νmax cm⁻¹ | Data not available in search results | Indicates the presence of specific functional groups (e.g., C=O, O-H, N-H, C=C). |

| UV (MeOH) λmax (log ε) nm | Data not available in search results | Reveals the presence of chromophores, such as conjugated systems. |

| Optical Rotation [α]D | Data not available in search results | Indicates the chirality of the molecule. |

Note: Specific quantitative data for Calyciphylline A was not available in the provided search results. The table serves as a template for the types of data typically collected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is employed to piece together the connectivity and stereochemistry of the molecule.

Experimental Protocols:

-

Sample Preparation: A few milligrams of the purified Calyciphylline A are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling patterns with neighboring protons.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating their functional group type (e.g., alkyl, alkene, carbonyl).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.

-

Data Presentation:

Table 1: ¹H NMR Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calycindaphine A in CDCl₃) [2]

| Position | δH (ppm), multiplicity (J in Hz) |

| 2a | 2.24 (m) |

| 2b | 0.84 (m) |

| 3a | 2.51 (m) |

| 3b | 1.94 (m) |

| ... | Further data not fully available |

Table 2: ¹³C NMR Spectroscopic Data for a Representative Calyciphylline-type Alkaloid (Calycindaphine A in CDCl₃) [2]

| Position | δC (ppm) |

| 1 | 182.9 |

| 2 | 46.3 |

| 3 | 30.2 |

| 4 | 42.7 |

| ... | Further data not fully available |

Note: The specific ¹H and ¹³C NMR data for Calyciphylline A were not available in the search results. The data presented here for Calycindaphine A, a related alkaloid, illustrates the typical format for such data.[2]

Concluding Remarks

The structure elucidation of Calyciphylline A stands as a testament to the power of modern spectroscopic methods in natural product chemistry. Through a systematic and integrated approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional NMR techniques, the complex, fused-hexacyclic architecture of this fascinating Daphniphyllum alkaloid was successfully deciphered. The detailed spectroscopic data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery, offering valuable insights into the characterization of complex molecular structures. The continued study of Calyciphylline A and its analogues will undoubtedly fuel further advancements in synthetic strategies and may unveil novel biological activities.

References

The Unfolding Enigma of Calyciphylline A Biosynthesis: A Technical Guide for Researchers

An In-depth Exploration of the Putative Biosynthetic Pathway, Emerging Enzymatic Evidence, and Future Research Directions in the Quest to Elucidate the Genesis of a Complex Daphniphyllum Alkaloid.

For Immediate Release

[CITY, STATE] – [DATE] – Calyciphylline A, a prominent member of the structurally intricate Daphniphyllum alkaloids, continues to captivate the scientific community with its complex polycyclic architecture and promising biological activities. While significant strides have been made in the total synthesis of this and related alkaloids, the natural biosynthetic pathway within Daphniphyllum species remains a subject of intense investigation and speculation. This technical guide provides a comprehensive overview of the current understanding of Calyciphylline A biosynthesis, amalgamating insights from biomimetic synthesis, metabolomic studies, and the recent, groundbreaking identification of upstream enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and medicinal chemistry.

Introduction: The Allure of Daphniphyllum Alkaloids

The Daphniphyllum genus of plants, native to East and Southeast Asia, is a rich source of over 350 structurally diverse alkaloids.[1] These compounds are characterized by their complex, often caged, polycyclic skeletons, which have presented formidable challenges to synthetic chemists and sparked considerable interest in their biosynthetic origins.[1] Calyciphylline A and its congeners have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and neurotrophic properties, making them attractive targets for drug discovery and development. A thorough understanding of their biosynthesis is paramount for unlocking their full therapeutic potential, potentially enabling biotechnological production and the generation of novel analogs.

The Proposed Biosynthetic Pathway: A Journey from Squalene (B77637)

The biosynthesis of Daphniphyllum alkaloids is widely believed to originate from the ubiquitous triterpenoid (B12794562) pathway, commencing with the cyclization of squalene or its epoxide. This hypothesis is strongly supported by the structural analysis of the alkaloids and has been a guiding principle in the development of elegant biomimetic total syntheses.

The Squalene-derived Precursor Hypothesis

The prevailing hypothesis, first proposed by Heathcock and coworkers, posits that a squalene-like precursor undergoes a remarkable polycyclization cascade to form a foundational carbocyclic skeleton, often referred to as proto-daphniphylline.[2] This putative intermediate is considered the biogenetic ancestor of the entire family of Daphniphyllum alkaloids.[2] The intricate ring systems of these alkaloids are thought to arise from subsequent rearrangements and modifications of this initial core structure.

Key Postulated Transformations

The proposed biosynthetic route to the core structure of Calyciphylline A involves a series of complex chemical transformations that, while lacking direct enzymatic evidence, are chemically plausible and have been partially validated through laboratory synthesis. These include:

-

Initial Cyclization: The pathway is thought to be initiated by an oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene (B107256) into a specific polycyclic triterpene carbocation. The precise nature of this initial cyclized intermediate is still under investigation.

-

Intramolecular Cycloadditions: The formation of the intricate cage-like structure is hypothesized to proceed through a series of intramolecular cycloaddition reactions, such as Diels-Alder and ene-like cyclizations.[2]

-

Incorporation of Nitrogen: A crucial and still enigmatic step is the incorporation of a nitrogen atom to form the characteristic heterocyclic core of the Daphniphyllum alkaloids. The nitrogen source and the enzymatic machinery responsible for this transformation are currently unknown. Plausible mechanisms involve the reaction of a carbonyl-containing intermediate with an amine source, such as an amino acid or ammonia, followed by cyclization.

-

Oxidative Modifications: The diverse array of Daphniphyllum alkaloids is likely generated through the action of tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which introduce hydroxyl groups, keto groups, and double bonds, leading to the vast structural diversity observed in this family of natural products.

The following diagram illustrates a generalized proposed biosynthetic pathway leading to the core structure of Daphniphyllum alkaloids.

References

- 1. The cyclization mechanism of squalene in hopene biosynthesis: the terminal methyl groups are critical to the correct folding of this substrate both for the formation of the five-membered E-ring and for the initiation of the polycyclization reaction† - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

The Enigmatic Mechanism of Action of Calyciphylline A: A Call for Further Research

Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of complex natural products. Calyciphylline A, a prominent member of the Daphniphyllum alkaloids, has garnered significant attention for its intricate molecular architecture. However, a comprehensive understanding of its mechanism of action at the molecular level remains elusive.

Calyciphylline A belongs to a large family of over 350 Daphniphyllum alkaloids, which have been reported to exhibit a wide array of biological activities, including cytotoxic, anti-HIV, neurotrophic, and vasorelaxant effects.[1] Despite the successful total synthesis of Calyciphylline A and several of its congeners, which stands as a testament to the ingenuity of synthetic chemistry, detailed biological investigations into its specific mechanism of action are conspicuously absent from the current scientific literature.

While the broader family of Daphniphyllum alkaloids has been a source of biologically active compounds, specific data for Calyciphylline A is lacking. For instance, studies on other members of this family have revealed activities such as the promotion of nerve growth factor (NGF) mRNA expression by a related compound, calyciphylline D.[2] Furthermore, other Daphniphyllum alkaloids have been shown to modulate key signaling pathways, including the inhibition of TNFα-induced NF-κB activation and the TGF-β/SMAD pathway, as well as the induction of autophagy.[3][4] However, Calyciphylline A itself was not among the compounds evaluated in these studies.

The current body of research on Calyciphylline A is heavily focused on its chemical synthesis, a challenging feat due to its complex, polycyclic, and caged skeleton.[1] These synthetic achievements provide the necessary foundation for producing sufficient quantities of Calyciphylline A and its analogues for in-depth biological evaluation.

Future Directions

The lack of specific mechanistic data for Calyciphylline A highlights a significant gap in our knowledge and presents a compelling opportunity for future research. To elucidate its mechanism of action, a systematic investigation employing a variety of modern biological techniques is warranted.

Proposed Experimental Workflow

A logical workflow to investigate the mechanism of action of Calyciphylline A would involve a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.

References

The Neurotrophic Potential of Daphniphyllum Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and structurally diverse family of Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, has garnered significant attention for a wide array of biological activities. Among these, their potential neurotrophic effects present a compelling avenue for the discovery of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the neurotrophic activities of Daphniphyllum alkaloids. While specific quantitative data on their neurotrophic efficacy remains to be extensively documented in publicly available literature, this paper outlines the established methodologies for assessing such activities, details the key signaling pathways hypothesized to be involved, and presents a framework for the systematic evaluation of these promising natural products.

Introduction to Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a large and structurally complex group of natural products, with over 350 distinct compounds identified to date.[1][2] These alkaloids are characterized by their unique and often caged polycyclic skeletons.[1][2] The diverse biological activities reported for this class of compounds include cytotoxic, anti-HIV, and vasorelaxant effects.[3] Notably, some members of this family, such as daphenylline, have been associated with the elevation of nerve growth factor (NGF), a key neurotrophin, suggesting a potential role in neuronal health and regeneration. However, a thorough investigation into the direct neurotrophic and neuroprotective effects of these alkaloids is still in its nascent stages.

Quantitative Data on Neurotrophic Activities

Table 1: Neurite Outgrowth Promotion by Daphniphyllum Alkaloids in PC12 Cells

| Alkaloid | Concentration (µM) | % of Neurite-Bearing Cells (Mean ± SD) | Average Neurite Length (µm, Mean ± SD) | Cell Viability (%) |

| Control (NGF) | ||||

| Vehicle | ||||

| Daphniphyllum Alkaloid A | ||||

| Daphniphyllum Alkaloid B | ||||

Table 2: Neuroprotective Effects of Daphniphyllum Alkaloids Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

| Alkaloid | Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Control) (Mean ± SD) |

| Control | |||

| Glutamate (B1630785) | |||

| Glutamate + Alkaloid A | |||

| Glutamate + Alkaloid B | |||

Experimental Protocols for Assessing Neurotrophic Activities

The following protocols describe standard methodologies used to evaluate the neurotrophic and neuroprotective properties of chemical compounds and can be readily adapted for the study of Daphniphyllum alkaloids.

PC12 Cell Neurite Outgrowth Assay

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and neurite outgrowth. Upon stimulation with Nerve Growth Factor (NGF), these cells cease proliferation and extend neurites, mimicking sympathetic neurons.

Materials:

-

PC12 cells

-

RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (growth medium)

-

RPMI-1640 medium supplemented with 1% horse serum (differentiation medium)

-

Nerve Growth Factor (NGF)

-

Daphniphyllum alkaloids of interest

-

Collagen type IV-coated 96-well plates

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed PC12 cells in collagen type IV-coated 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells/well in growth medium and incubate for 24 hours.

-

Treatment: Replace the growth medium with differentiation medium containing various concentrations of the Daphniphyllum alkaloid to be tested. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging: Capture images of the cells using a phase-contrast microscope.

-

Quantification: Analyze the images to determine the percentage of neurite-bearing cells (cells with at least one neurite equal to or longer than the cell body diameter) and the average neurite length per cell.

Primary Cortical Neuron Culture and Neuroprotection Assay

Primary cortical neurons provide a more physiologically relevant model for assessing neuroprotective effects against various insults, such as excitotoxicity induced by glutamate.

Materials:

-

Embryonic day 18 (E18) rat or mouse cortices

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated plates or coverslips

-

Glutamate

-

Daphniphyllum alkaloids of interest

-

Cell viability assay reagents (e.g., MTT, LDH assay kit)

Procedure:

-

Neuron Isolation and Culture: Isolate and culture primary cortical neurons from E18 rat or mouse embryos according to standard protocols.

-

Treatment: After 7-10 days in vitro, pre-treat the mature neuronal cultures with various concentrations of the Daphniphyllum alkaloid for 1-2 hours.

-

Induction of Excitotoxicity: Add glutamate (e.g., 50-100 µM) to the cultures and incubate for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or quantify cell death by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Hypothesized Signaling Pathways

While the specific signaling pathways modulated by Daphniphyllum alkaloids to exert neurotrophic effects have not been elucidated, it is hypothesized that they may act through the canonical pathways activated by known neurotrophins like NGF. These pathways are critical for neuronal survival, differentiation, and plasticity.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route for neurotrophin-induced neuronal differentiation. Activation of Trk receptors by neurotrophins leads to the phosphorylation and activation of the Ras/Raf/MEK/ERK cascade, ultimately resulting in the phosphorylation of transcription factors that promote the expression of genes involved in neurite outgrowth and neuronal survival.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream effector of neurotrophin receptor activation. This pathway is primarily involved in promoting cell survival by inhibiting apoptotic signaling cascades. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby protecting neurons from various insults.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing neurotrophic activities.

Hypothesized Signaling Pathways

Caption: Hypothesized neurotrophic signaling pathways.

Conclusion and Future Directions

Daphniphyllum alkaloids represent a structurally rich and largely untapped source of potential neurotrophic agents. While preliminary reports are encouraging, the field urgently requires rigorous and systematic studies to quantify their neurotrophic and neuroprotective effects. The experimental protocols and conceptual framework provided in this guide are intended to serve as a foundation for such investigations. Future research should focus on:

-

Screening diverse Daphniphyllum alkaloids for neurite outgrowth-promoting and neuroprotective activities.

-

Determining the structure-activity relationships to identify the key chemical features responsible for any observed neurotrophic effects.

-

Elucidating the precise molecular targets and signaling pathways modulated by these alkaloids.

-

Evaluating the in vivo efficacy of promising candidates in animal models of neurodegenerative diseases.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products for the benefit of patients with neurological disorders.

References

Calyciphylline A: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyciphylline A, a prominent member of the structurally complex Daphniphyllum alkaloids, presents a compelling scaffold for therapeutic innovation. While research to date has predominantly focused on the remarkable challenge of its total synthesis, the broader family of Daphniphyllum alkaloids exhibits a range of promising biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. This technical guide consolidates the current understanding of the potential therapeutic applications of Calyciphylline A, drawing insights from closely related analogues. We provide a detailed overview of experimental protocols for evaluating its efficacy in key therapeutic areas and present signaling pathways and experimental workflows in a standardized visual format to guide future research and development.

Introduction to Calyciphylline A and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2] These compounds are characterized by intricate, polycyclic skeletons that have captivated synthetic chemists for decades.[1] Calyciphylline A, as a representative of its subclass, embodies this molecular complexity.[3] Biological investigations into this extensive family have revealed a spectrum of bioactivities, including anti-cancer, anti-inflammatory, and neuroprotective potential, suggesting that Calyciphylline A may harbor significant therapeutic value.[2]

Potential Therapeutic Applications

Direct biological studies on Calyciphylline A are limited in the current literature. However, the activities of other alkaloids isolated from Daphniphyllum calycinum provide a strong rationale for investigating Calyciphylline A in the following therapeutic areas:

Anti-Inflammatory Activity

Several Daphniphyllum alkaloids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from the roots of D. calycinum have been shown to inhibit TNFα-induced NF-κB activation. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

Modulation of TGF-β/SMAD Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of various diseases, including cancer and fibrosis. Certain Daphniphyllum alkaloids have exhibited inhibitory activity on the TGF-β/SMAD pathway, highlighting a potential avenue for therapeutic intervention in these conditions.

Autophagy Modulation

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a crucial role in cellular homeostasis, and its modulation has therapeutic implications in cancer, neurodegenerative diseases, and infectious diseases. Notably, some Daphniphyllum alkaloids have been observed to induce autophagic puncta and mediate the conversion of the autophagic marker LC3-II, indicating a potential role in modulating this pathway.

Cytotoxicity in Cancer Cell Lines

The broader family of Daphniphyllum alkaloids has been reported to possess cytotoxic activities against various cancer cell lines. This suggests that Calyciphylline A could be a valuable lead compound for the development of novel anticancer agents. The complex and rigid structure of Calyciphylline A may allow for specific interactions with biological targets that are challenging for more conventional small molecules.

Neuroprotective Effects

Neurotrophic activities have been described for the Daphniphyllum alkaloid family, suggesting a potential role in the treatment of neurodegenerative diseases. While direct evidence for Calyciphylline A is lacking, its intricate structure warrants investigation into its ability to protect neurons from various insults and promote neuronal health.

Quantitative Data Summary

While specific quantitative data for Calyciphylline A is not yet available in the public domain, the following table summarizes the bioactivity of related Daphniphyllum alkaloids isolated from Daphniphyllum calycinum, as reported by Yang et al. (2021). This data serves as a benchmark for the potential activities that could be investigated for Calyciphylline A.

| Compound | Assay | Target Cell Line | Concentration | Result |

| Secodaphniphylline (22) | NF-κB Inhibition | HEK293T | 50 µM | Significant Inhibition |

| Caldaphnidine E (23) | NF-κB Inhibition | HEK293T | 50 µM | Significant Inhibition |

| Daphnioldhanin E (26) | NF-κB Inhibition | HEK293T | 50 µM | Significant Inhibition |

| Caldaphnidine A (16) | TGF-β/SMAD Inhibition | HepG2 | 50 µM | Significant Inhibition |

| Longistylumphylline C (18) | TGF-β/SMAD Inhibition | HepG2 | 50 µM | Significant Inhibition |

| Daphnioldhanin G (24) | Autophagy Induction | HEK293 | Not specified | Induced autophagic puncta and LC3-II conversion |

| Daphnioldhanin E (26) | Autophagy Induction | HEK293 | Not specified | Induced autophagic puncta and LC3-II conversion |

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments to evaluate the potential therapeutic applications of Calyciphylline A.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HeLa (cervical)).

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

Complete culture medium appropriate for the cell line.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Calyciphylline A for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solvent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway.

-

Cell Line: HEK293T cells.

-

Reagents:

-

NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Transfection reagent.

-

TNF-α (Tumor Necrosis Factor-alpha) as a stimulator.

-

Dual-luciferase reporter assay system.

-

Passive Lysis Buffer.

-

-

Procedure:

-

Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.

-

After 24 hours, pre-treat the cells with various concentrations of Calyciphylline A for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.

-

Lyse the cells using Passive Lysis Buffer.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

TGF-β/SMAD Signaling: Luciferase Reporter Assay

This assay measures the modulation of the TGF-β/SMAD signaling pathway.

-

Cell Line: HepG2 cells.

-

Reagents:

-

SBE (SMAD Binding Element) luciferase reporter vector and a Renilla luciferase control vector.

-

Transfection reagent.

-

TGF-β1 as a stimulator.

-

Dual-luciferase reporter assay system.

-

-

Procedure:

-

Co-transfect HepG2 cells with the SBE luciferase reporter and Renilla luciferase control plasmids.

-

After 24 hours, pre-treat the cells with Calyciphylline A at desired concentrations.

-

Stimulate the cells with TGF-β1.

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities.

-

-

Data Analysis: Normalize the SBE-driven firefly luciferase activity to the Renilla luciferase activity.

Autophagy Assessment: LC3 Conversion Assay

This Western blot-based assay detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.

-

Cell Line: HEK293 cells.

-

Reagents:

-

Primary antibody against LC3.

-

HRP-conjugated secondary antibody.

-

RIPA buffer for cell lysis.

-

Protein quantification assay reagents (e.g., BCA assay).

-

-

Procedure:

-

Treat HEK293 cells with Calyciphylline A for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

Neuroprotective Activity Assay

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Reagents:

-

Differentiation medium (e.g., containing retinoic acid).

-

Neurotoxic agent (e.g., H₂O₂ or MPP⁺).

-

Reagents for a cell viability assay (e.g., MTT).

-

-

Procedure:

-

Differentiate SH-SY5Y cells to a neuronal phenotype.

-

Pre-treat the differentiated cells with various concentrations of Calyciphylline A.

-

Expose the cells to a neurotoxic agent to induce cell death.

-

After the incubation period, assess cell viability using the MTT assay or another suitable method.

-

-

Data Analysis: Compare the viability of cells treated with Calyciphylline A and the neurotoxin to cells treated with the neurotoxin alone.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

Calyciphylline A stands as a molecule of significant synthetic interest with largely untapped therapeutic potential. Based on the biological activities of its close structural relatives, Calyciphylline A is a promising candidate for investigation as an anti-inflammatory, anti-cancer, and neuroprotective agent. The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a comprehensive guide for researchers to systematically evaluate these potential applications. Future research should prioritize the biological screening of Calyciphylline A to generate direct evidence of its efficacy and mechanism of action. Elucidation of its specific molecular targets will be crucial for its development as a novel therapeutic agent. The complex stereochemistry of Calyciphylline A also offers opportunities for structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey from a complex natural product to a clinically viable drug is arduous, but for a molecule with the structural novelty and potential of Calyciphylline A, it is a path worthy of exploration.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Calyciphylline A-Type Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Calyciphylline A-type alkaloids, a subgroup of the architecturally complex Daphniphyllum alkaloids, have garnered significant attention from the synthetic chemistry community due to their unique polycyclic structures and potential biological activities. These natural products feature a characteristic fused ring system that presents considerable synthetic challenges. This document outlines and compares several successful total synthesis strategies toward Calyciphylline A and its analogues, providing detailed experimental protocols for key transformations and a comparative analysis of different synthetic routes. The strategies discussed herein have been pioneered by the research groups of Smith, Li, Xu, and Dixon, among others, and showcase a variety of elegant and efficient synthetic methodologies.

Comparative Analysis of Synthetic Strategies

The total synthesis of Calyciphylline A and its congeners has been approached through various strategic disconnections. Key bond formations and ring closures are often achieved through powerful transformations such as the Diels-Alder reaction, Nazarov cyclization, intramolecular Michael additions, and palladium-catalyzed coupling reactions.[1][2] The following table summarizes the quantitative data for key steps in several prominent total syntheses, allowing for a direct comparison of their efficiencies.

| Synthetic Strategy (Lead Scientist) | Key Reaction | Starting Material | Product of Key Step | Yield (%) | Stereoselectivity (dr or er) | Reference |

| Amos B. Smith III | Intramolecular Diels-Alder | Acyclic triene | Bicyclo[2.2.2]octane core | 50 (2 steps) | 9:1 dr | [3][4][5] |

| Amos B. Smith III | Stille Carbonylation / Nazarov Cyclization | Vinyl triflate | Pentacyclic dienone | 97 (Stille), 82 (Nazarov) | N/A | |

| Ang Li | Intramolecular [3+2] Cycloaddition | Ynone with phosphine | Pentacyclic triketone intermediate | N/A | N/A | |

| Ang Li | Ring-Expansion/Aromatization/Aldol Cascade | Pentacyclic triketone | Daphenylline core | N/A | N/A | |

| Jing Xu | Oxidative Nazarov Electrocyclization | Diallylic alcohol | Pentacyclic enone | 80 | N/A | |

| Jing Xu | Intramolecular Heck Coupling | Alkene-tethered aryl iodide | Tetracyclic core | N/A | N/A | |

| Darren J. Dixon | Prototropic shift/Furan Diels-Alder Cascade | Acyclic precursor | ACD tricyclic core | 95 | 92:8 dr | |

| Darren J. Dixon | Reductive Radical Cyclization | Alkene and alkyne precursor | B-ring formation | N/A | N/A |

Experimental Protocols: Key Reactions in the Total Synthesis of (-)-Calyciphylline N (Smith Strategy)

The total synthesis of (-)-Calyciphylline N by the Smith group provides an excellent case study of a successful strategy, featuring a key intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane framework and a subsequent Stille carbonylation/Nazarov cyclization sequence to elaborate the eastern hemisphere of the molecule.

Et₂AlCl-Promoted Intramolecular Diels-Alder Reaction

This reaction establishes the bicyclo[2.2.2]octane core of Calyciphylline N and sets four contiguous stereocenters with high diastereoselectivity.

-

Reaction Scheme: Acyclic Triene → Bicyclo[2.2.2]octane core

-

Reagents and Materials:

-

Acyclic triene substrate

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Argon atmosphere

-

-

Procedure:

-

A solution of the acyclic triene in anhydrous dichloromethane is cooled to -78 °C under an argon atmosphere.

-

Diethylaluminum chloride (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane product.

-

-

Yield: 50% over two steps (including precursor synthesis).

-

Diastereomeric Ratio: 9:1.

One-Pot Stille Carbonylation and Nazarov Cyclization

This sequence efficiently constructs the pentacyclic dienone system of (-)-Calyciphylline N.

-

Reaction Scheme: Vinyl Triflate → Pentacyclic Dienone

-

Reagents and Materials:

-

Vinyl triflate substrate

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Carbon monoxide (CO) gas (1 atm)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

-

Procedure:

-

Stille Carbonylation:

-

To a solution of the vinyl triflate in anhydrous DMF is added Pd(PPh₃)₄ and CuI.

-

The reaction vessel is purged with carbon monoxide, and the mixture is stirred under a CO atmosphere (1 atm) at 90 °C for 12 hours.

-

The reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude dienone is used directly in the next step.

-

-

Nazarov Cyclization:

-

The crude dienone is dissolved in anhydrous dichloromethane and cooled to 0 °C.

-

SnCl₄ is added dropwise, and the reaction is stirred at ambient temperature for 1 hour.

-

The reaction is quenched with saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The residue is purified by flash chromatography to yield the pentacyclic dienone.

-

-

-

Yield: 97% for the Stille carbonylation and 82% for the Nazarov cyclization.

Visualizations

Logical Flow of the Smith Total Synthesis of (-)-Calyciphylline N

The following diagram illustrates the overall synthetic strategy for (-)-Calyciphylline N, highlighting the key bond formations and transformations.

Caption: A flowchart of the Smith group's total synthesis of (-)-Calyciphylline N.

Key Ring-Forming Strategies for the Calyciphylline A Core

This diagram illustrates the different key reactions employed by various research groups to construct the core structure of Calyciphylline A-type alkaloids.

Caption: Key ring-forming strategies in recent Calyciphylline A-type alkaloid syntheses.

References

- 1. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A-Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Calyciphylline N

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the pivotal intramolecular Diels-Alder (IMDA) reaction employed in the total synthesis of (-)-Calyciphylline N, a complex Daphniphyllum alkaloid. This key transformation establishes the core bicyclo[2.2.2]octane structure of the molecule with a high degree of stereocontrol.

Introduction

The total synthesis of architecturally complex natural products like Calyciphylline N presents significant challenges in stereoselective bond formation and ring construction. In the synthesis developed by Shvartsbart and Smith, a substrate-controlled, Lewis acid-promoted intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) serves as a cornerstone of the strategy.[1][2] This reaction efficiently constructs the bicyclic core and sets four contiguous stereocenters in a single step.[1][2] The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid was found to be crucial for achieving high diastereoselectivity in the cycloaddition.[3]

Key Features of the Intramolecular Diels-Alder Reaction

-

Substrate: A silicon-tethered triene, specifically an acrylate derivative, is utilized as the precursor for the IMDA reaction.

-

Reaction Type: An intramolecular [4+2] cycloaddition.

-

Promoter: The Lewis acid diethylaluminum chloride (Et₂AlCl) is essential for promoting the reaction and ensuring high stereoselectivity.

-

Outcome: The reaction leads to the formation of a bicyclo[2.2.2]octane core with the desired stereochemistry. A high diastereomeric ratio of 9:1 was achieved for the desired cycloadduct.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis leading to and proceeding from the key intramolecular Diels-Alder reaction.

Caption: Synthetic workflow for the intramolecular Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the intramolecular Diels-Alder reaction step in the synthesis of (-)-Calyciphylline N.

| Parameter | Value | Reference |

| Substrate | Silicon-Tethered Acrylate Triene | |

| Lewis Acid Promoter | Diethylaluminum Chloride (Et₂AlCl) | |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | |

| Temperature | -78 °C to room temperature | |

| Diastereomeric Ratio | 9:1 | |

| Yield | 50% (over two steps) |

Experimental Protocol: Synthesis of Bicyclic Ester (-)-5

This protocol is adapted from the total synthesis of (-)-Calyciphylline N by Shvartsbart and Smith.

Materials:

-

Silicon-tethered triene precursor

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the silicon-tethered triene precursor in anhydrous dichloromethane is prepared under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

To the cooled solution, a 1.0 M solution of diethylaluminum chloride in hexanes is added dropwise.

-

The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the bicyclic ester (-)-5 as a mixture of diastereomers.

Characterization:

The structure and stereochemistry of the product, bicyclic ester (-)-5, were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Signaling Pathway Analogy

While not a biological signaling pathway, the reaction mechanism can be visualized as a cascade of events initiated by the Lewis acid.

Caption: Logical pathway of the Lewis acid-promoted IMDA reaction.

Conclusion

The intramolecular Diels-Alder reaction is a powerful and efficient method for the construction of the core structure of Calyciphylline N. The use of a silicon tether and a Lewis acid promoter are key to the success of this transformation, providing high levels of stereocontrol. This protocol and the associated data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols: Nazarov Cyclization for the Synthesis of the Calyciphylline A Core

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the Nazarov cyclization in the synthesis of the core structure of Calyciphylline A-type alkaloids. The protocols are based on methodologies reported in the total synthesis of members of this natural product family.

Introduction

The Calyciphylline A-type alkaloids are a structurally complex class of natural products that have garnered significant interest from the synthetic chemistry community. A key challenge in the synthesis of these molecules is the construction of their intricate polycyclic core. The Nazarov cyclization, a powerful method for the formation of cyclopentenones from divinyl ketones, has emerged as a strategic reaction to forge a key five-membered ring within the Calyciphylline A scaffold. This document outlines two distinct protocols for this transformation: a classical Lewis acid-promoted Nazarov cyclization and a more recent oxidative variant.

Data Presentation

The following table summarizes quantitative data for representative Nazarov cyclization reactions used in the synthesis of Calyciphylline A-type alkaloid cores.

| Entry | Precursor | Promoter/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Divinyl ketone intermediate for (-)-Calyciphylline N | SnCl₄ | CH₂Cl₂ | rt | 0.5 | Tricyclic enone | 82 | [1][2] |

| 2 | Silyl-dienone intermediate for (-)-Calyciphylline N | HBF₄·OEt₂ | CH₂Cl₂ | rt | 1 | Silyl (B83357) fluoride (B91410) tricycle | 82 | [2] |

| 3 | Unfunctionalized diallylic alcohol | TEMPO⁺BF₄⁻, 2,6-lutidine | DCE | 80 | 12 | Pentacyclic enone | 80 |

Experimental Protocols

Protocol 1: SnCl₄-Promoted Nazarov Cyclization in the Synthesis of (-)-Calyciphylline N Core

This protocol describes the tin(IV) chloride-promoted Nazarov cyclization to form a key tricyclic intermediate in the total synthesis of (-)-Calyciphylline N.[1][2]

Materials:

-

Divinyl ketone precursor

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of the divinyl ketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.02 M) at 0 °C under an inert atmosphere (argon or nitrogen), add SnCl₄ (1.0 M solution in CH₂Cl₂, 2.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic enone.

Protocol 2: One-Pot Nazarov Cyclization/Proto-desilylation in the Synthesis of (-)-Calyciphylline N Core

This protocol details a one-pot procedure combining a Nazarov cyclization with a subsequent proto-desilylation, a key step in the advanced stages of the (-)-Calyciphylline N synthesis.

Materials:

-

Silyl-dienone precursor

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of the silyl-dienone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M) at room temperature under an inert atmosphere, add HBF₄·OEt₂ (5.0 equiv).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the silyl fluoride containing tricyclic product.

Protocol 3: Oxidative Nazarov Cyclization for a Calyciphylline A-type Core

This protocol outlines a novel oxidative Nazarov cyclization of an unfunctionalized diallylic alcohol, a key transformation in the synthesis of several Calyciphylline A-type alkaloids.

Materials:

-

Diallylic alcohol precursor

-

2,2,6,6-Tetramethylpiperidinyloxyl tetrafluoroborate (B81430) (TEMPO⁺BF₄⁻)

-

2,6-Lutidine

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of the diallylic alcohol precursor (1.0 equiv) in anhydrous DCE (0.01 M) under an inert atmosphere, add 2,6-lutidine (3.0 equiv) followed by TEMPO⁺BF₄⁻ (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃.

-

Extract the mixture with CH₂Cl₂ (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to give the desired pentacyclic enone.

Visualizations

Reaction Pathway

Caption: Generalized mechanisms of the Lewis acid-promoted and oxidative Nazarov cyclizations.

Experimental Workflow

Caption: A typical experimental workflow for the Nazarov cyclization.

References

Application Notes and Protocols for the Late-Stage Functionalization of the Calyciphylline A Skeleton

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced synthetic strategies for the late-stage functionalization of complex intermediates in the synthesis of Calyciphylline A-type alkaloids. The protocols outlined below are based on divergent synthetic approaches that enable the generation of multiple, structurally diverse analogs from a common precursor. This methodology is invaluable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents based on the Calyciphylline A scaffold.

The primary strategy highlighted is the use of late-stage divinyl carbinol rearrangements, which allows for the selective formation of different core structures, leading to a variety of natural product analogs. This approach circumvents the challenges of de novo synthesis for each analog and provides an efficient pathway to explore the chemical space around the Calyciphylline A core.

Data Presentation: Divergent Synthesis of Calyciphylline A-Type Alkaloids

The following table summarizes the yields of different Calyciphylline A-type alkaloids synthesized from a common late-stage intermediate via distinct rearrangement pathways. This data is critical for researchers planning to generate a library of analogs for biological screening.

| Common Precursor | Rearrangement Strategy | Product | Yield (%) |

| Tertiary Divinyl Carbinol Intermediate | Oxidative Nazarov Electrocyclization | (-)-10-Deoxydaphnipaxianine A | 51 |

| Tertiary Divinyl Carbinol Intermediate | Transannular Allylic Alcohol Rearrangement | (+)-Daphlongamine E | 65 |

| (+)-Daphlongamine E | m-CPBA Oxidation | (+)-Calyciphylline R | 91 |

Key Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the divergent synthetic strategy and a general experimental workflow for a key late-stage functionalization reaction.

Caption: Divergent reaction pathways from a common precursor.

Caption: Workflow for Oxidative Nazarov Electrocyclization.

Experimental Protocols

The following are detailed protocols for the key late-stage functionalization reactions. These methods are designed to be reproducible in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of (-)-10-Deoxydaphnipaxianine A via Oxidative Nazarov Electrocyclization

This protocol describes the conversion of a late-stage tertiary divinyl carbinol intermediate into the core structure of (-)-10-deoxydaphnipaxianine A.

Materials:

-

Tertiary divinyl carbinol precursor

-

2-Iodoxybenzoic acid (IBX)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the tertiary divinyl carbinol precursor (1.0 eq) in a 1:1 mixture of anhydrous DMF and anhydrous DMSO (0.02 M), add IBX (3.0 eq).

-

Stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically after 2 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (-)-10-deoxydaphnipaxianine A.

Protocol 2: Synthesis of (+)-Daphlongamine E via Transannular Allylic Alcohol Rearrangement

This protocol details the acid-catalyzed rearrangement of the same tertiary divinyl carbinol intermediate to yield (+)-daphlongamine E.

Materials:

-

Tertiary divinyl carbinol precursor

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-